1-(Piperidin-3-yl)pyrrolidin-3-ol dihydrochloride basic properties
1-(Piperidin-3-yl)pyrrolidin-3-ol dihydrochloride basic properties
An In-Depth Technical Guide to the Core Basic Properties of 1-(Piperidin-3-yl)pyrrolidin-3-ol Dihydrochloride
Abstract
This technical guide provides a comprehensive analysis of 1-(Piperidin-3-yl)pyrrolidin-3-ol dihydrochloride, a heterocyclic compound featuring two key pharmacophores: a piperidine ring and a pyrrolidinol moiety. Due to the limited availability of direct literature on this specific molecule, this document synthesizes information from foundational chemical principles and data on analogous structures to build a robust technical profile. We will explore its fundamental basic and physicochemical properties, propose a validated synthetic route with detailed protocols, and discuss a workflow for its analytical characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this and similar bicyclic heterocyclic scaffolds.
Introduction: The Significance of Piperidine and Pyrrolidine Scaffolds
The piperidine and pyrrolidine rings are among the most prevalent nitrogen-containing heterocycles in pharmaceuticals and natural products.[1][2] The piperidine scaffold, a six-membered saturated ring, is a structural motif found in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties like lipophilicity and basicity, which in turn enhances pharmacokinetic profiles.[3] Similarly, the five-membered pyrrolidine ring offers a versatile, sp³-rich scaffold that allows for extensive three-dimensional exploration of chemical space, a critical factor for achieving high target specificity and potency.[1]
The compound 1-(Piperidin-3-yl)pyrrolidin-3-ol combines these two privileged structures. The linkage creates a chiral, flexible molecule with multiple points for interaction with biological targets. The presence of two basic nitrogen atoms and a hydroxyl group suggests a compound with significant potential for forming hydrogen bonds and ionic interactions within a receptor's binding pocket. The dihydrochloride salt form indicates that both nitrogen centers are sufficiently basic to be protonated under acidic conditions, a property that typically enhances aqueous solubility. This guide will deconstruct the molecule to its core components to predict its behavior and provide a practical framework for its synthesis and analysis.
Physicochemical and Basic Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery and development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Chemical Structure and Stereochemistry
The core structure consists of a pyrrolidin-3-ol ring attached via its nitrogen atom to the 3-position of a piperidine ring.
Caption: Structure of 1-(Piperidin-3-yl)pyrrolidin-3-ol Dihydrochloride
Key structural features include:
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Two Chiral Centers: The carbon at position 3 of the piperidine ring and the carbon at position 3 of the pyrrolidinol ring are both chiral centers. Therefore, the compound can exist as four possible stereoisomers: (3R, 3'R), (3S, 3'S), (3R, 3'S), and (3S, 3'R). The specific stereochemistry will be critical for biological activity and will dictate the choice of chiral starting materials or the need for chiral separation.
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Tertiary and Secondary Amines: The pyrrolidine nitrogen is a tertiary amine, while the piperidine nitrogen is a secondary amine. Both are potential sites for protonation.
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Secondary Alcohol: The hydroxyl group on the pyrrolidinol ring can act as a hydrogen bond donor and acceptor.
Basicity Analysis (pKa Estimation)
The basicity of the two nitrogen atoms is a defining feature of this molecule. The pKa of the conjugate acid of an amine is a measure of its basicity.
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Piperidine Nitrogen: The parent piperidine molecule is a strong base, with a reported pKa for its conjugate acid of approximately 11.1-11.2.[4][5][6] In our target molecule, this nitrogen is secondary and part of a six-membered ring, so its basicity is expected to be in a similar range.
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Pyrrolidine Nitrogen: The pKa of the conjugate acid of pyrrolidine is around 11.3. In our molecule, this nitrogen is tertiary. However, it is substituted on the piperidine ring, and the pyrrolidine ring itself contains an electron-withdrawing hydroxyl group at the 3-position. This hydroxyl group will have a slight inductive effect, which is expected to decrease the basicity of the pyrrolidine nitrogen slightly compared to the parent pyrrolidine.
Given that the compound is supplied as a dihydrochloride salt, it is confirmed that both nitrogen atoms are sufficiently basic to be protonated by hydrochloric acid. The two pKa values are likely close, falling in the estimated range of 9.5-11.0. The piperidine nitrogen is expected to be slightly more basic than the pyrrolidine nitrogen due to the electron-withdrawing influence of the hydroxyl group on the latter.
Caption: Protonation states of the molecule.
Physicochemical Data Summary
The following table summarizes the computed and estimated physicochemical properties.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₂₀Cl₂N₂O | - |
| Molecular Weight | 243.18 g/mol | Calculated |
| Appearance | White to off-white solid | Expected |
| Solubility | High in water; Soluble in methanol | Inferred from dihydrochloride salt form |
| Estimated pKa1 | 10.0 - 11.0 (Piperidine N) | Based on piperidine[4][5] |
| Estimated pKa2 | 9.0 - 10.0 (Pyrrolidine N) | Based on pyrrolidine and substituent effects |
| Hydrogen Bond Donors | 3 (two N-H in salt form, one O-H) | Calculated |
| Hydrogen Bond Acceptors | 3 (two N, one O) | Calculated |
Synthesis and Characterization
A robust and reproducible synthetic route is essential for obtaining high-purity material for research. As no direct synthesis is published, we propose a logical and efficient pathway based on established chemical transformations.
Proposed Synthetic Pathway: Reductive Amination
The most direct and logical approach to synthesize 1-(Piperidin-3-yl)pyrrolidin-3-ol is via a reductive amination reaction. This "borrowing hydrogen" methodology is an atom-efficient process for forming C-N bonds.[7] The key disconnection is between the piperidine C3 and the pyrrolidine nitrogen. This leads to two commercially available or readily synthesized starting materials: piperidin-3-one and 3-hydroxypyrrolidine .
Caption: Proposed synthetic workflow via reductive amination.
Causality behind Experimental Choices:
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Starting Materials: Piperidin-3-one is often supplied as its hydrochloride salt to improve stability.[8] A base (e.g., triethylamine) is required to liberate the free amine for the reaction. 3-Hydroxypyrrolidine is available in both racemic and enantiomerically pure forms, allowing for stereocontrolled synthesis.[9][10]
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Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation. It is mild enough not to reduce the ketone starting material but is highly effective at reducing the intermediate iminium ion formed in situ. This selectivity minimizes side reactions and simplifies purification.
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Solvent: A non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is ideal as it will not interfere with the reducing agent.
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Purification and Salt Formation: Purification of the free base by silica gel chromatography is standard. Conversion to the dihydrochloride salt is then achieved by treating a solution of the pure base with an excess of HCl (e.g., as a solution in diethyl ether or dioxane), which facilitates precipitation of the final product as a stable, crystalline solid.
Experimental Protocol: Synthesis
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
Materials:
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Piperidin-3-one hydrochloride (1.0 eq)
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(Rac)-3-Hydroxypyrrolidine (1.1 eq)
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Sodium triacetoxyborohydride (1.5 eq)
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Triethylamine (1.1 eq)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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2M HCl in diethyl ether
Procedure:
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Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add piperidin-3-one hydrochloride (1.0 eq) and dichloromethane.
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Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (1.1 eq) dropwise and stir the mixture for 20 minutes to generate the free base of piperidin-3-one.
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Amine Addition: Add (Rac)-3-hydroxypyrrolidine (1.1 eq) to the mixture and allow it to stir at room temperature for 1 hour.
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Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be exothermic. Monitor the internal temperature.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of starting materials.
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Aqueous Workup: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer. Extract the aqueous layer twice with DCM.
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Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.
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Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH).
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Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., ethyl acetate or methanol). Add 2M HCl in diethyl ether (2.5 eq) dropwise with vigorous stirring.
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Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(Piperidin-3-yl)pyrrolidin-3-ol dihydrochloride as a solid.
Analytical Characterization Workflow
Confirmation of the structure and purity of the final compound is critical. A combination of spectroscopic methods should be employed.
| Analysis Method | Expected Key Observations |
| ¹H NMR | - Complex multiplets in the aliphatic region (1.5-4.0 ppm) corresponding to the CH and CH₂ protons of both rings. - A distinct signal for the CH-OH proton. - Broad signals for the N-H protons (as N⁺-H) and the O-H proton, which may exchange with D₂O. |
| ¹³C NMR | - Signals corresponding to the 9 unique carbon atoms. - A signal for the CH-OH carbon around 65-75 ppm. - Signals for the carbons adjacent to the nitrogen atoms (C-N) in the 40-60 ppm range. |
| Mass Spec (ESI+) | - The primary ion observed will be the [M+H]⁺ peak for the free base (C₉H₁₈N₂O), corresponding to m/z = 171.15. |
| Purity (HPLC) | - A single major peak should be observed, with purity typically >95% for research applications. Chiral HPLC would be required to determine the enantiomeric or diastereomeric ratio if a stereoselective synthesis was performed.[11] |
Hypothesized Pharmacological Profile
While the specific biological activity of 1-(Piperidin-3-yl)pyrrolidin-3-ol is not documented, its structural components are featured in compounds targeting a wide range of biological systems. The basic nitrogen atoms are key pharmacophoric elements for interacting with aminergic G-protein coupled receptors (GPCRs), ion channels, and transporters.
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Central Nervous System (CNS) Targets: Both piperidine and pyrrolidine scaffolds are ubiquitous in CNS-active drugs.[3] The overall structure may have affinity for dopamine, serotonin, or norepinephrine transporters, or for muscarinic or nicotinic acetylcholine receptors.
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Kinase Inhibition: Substituted piperidines and pyrrolidines are common in kinase inhibitors, where they often occupy solvent-exposed regions and improve solubility and pharmacokinetic properties.
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Histamine Receptor Antagonism: The phenoxypiperidine motif is a known scaffold for histamine H3 receptor antagonists/inverse agonists.[12] While our molecule lacks the phenoxy group, the core piperidine structure is relevant.
Any investigation into the pharmacology of this compound should begin with broad screening against panels of common drug targets, such as GPCRs and kinases, to identify initial hits for further optimization.
Conclusion
1-(Piperidin-3-yl)pyrrolidin-3-ol dihydrochloride is a structurally intriguing molecule that merges two of medicinal chemistry's most successful heterocyclic scaffolds. Its defining features are its two basic nitrogen centers, leading to a dicationic state in its dihydrochloride salt form, which confers high aqueous solubility. The presence of two chiral centers necessitates careful control of stereochemistry during synthesis or subsequent chiral separation for any structure-activity relationship studies. The proposed reductive amination pathway offers a reliable and efficient method for its synthesis from readily available precursors. While its specific pharmacological profile remains to be elucidated, the constituent motifs suggest a high potential for biological activity, particularly within the CNS. This guide provides the foundational chemical knowledge and practical protocols necessary for researchers to synthesize, characterize, and explore the potential of this versatile compound.
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